![molecular formula C25H29N5O2S B2529351 4-(4-(benzo[d]tiazol-2-il)-5-metil-1H-pirazol-3-il)-6-etil-2-((4-metilpiperazin-1-il)metil)benceno-1,3-diol CAS No. 1095077-98-7](/img/new.no-structure.jpg)

4-(4-(benzo[d]tiazol-2-il)-5-metil-1H-pirazol-3-il)-6-etil-2-((4-metilpiperazin-1-il)metil)benceno-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

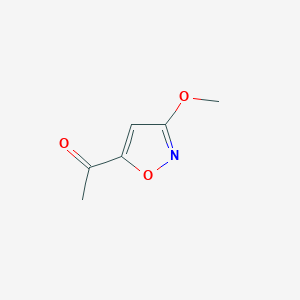

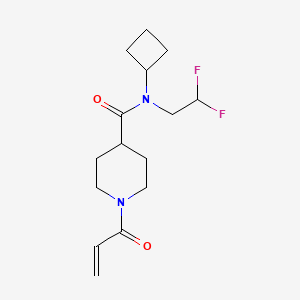

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.

BenchChem offers high-quality 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antitumoral y Citotóxica

La estructura intrincada del compuesto sugiere posibles propiedades antitumorales y citotóxicas. Los investigadores han sintetizado derivados relacionados y evaluado sus efectos en varias líneas celulares cancerosas. Por ejemplo:

- [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácido arilidenhidrazidas demostraron una potente citotoxicidad contra las células de cáncer de próstata .

- N-(benzo[d]tiazol-2-il)-2-[fenil(2-(piperidin-1-il)etilamino]benzamidas también exhiben actividad antineoplásica .

Otras Aplicaciones

Más allá de los campos mencionados, los diversos grupos funcionales de este compuesto abren posibilidades en el diseño de fármacos, las reacciones químicas y la ciencia de los materiales. Sirve como material parental para varios compuestos químicos, incluidos los fármacos de azufre, biocidas, fungicidas y colorantes .

Mecanismo De Acción

Target of Action

Mode of Action

It’s known that benzothiazole derivatives can induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Benzothiazole derivatives have been found to affect various pathways related to cell growth and apoptosis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Benzothiazole derivatives have been found to exhibit cytotoxic activity on various human tumor cell lines .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .

Propiedades

Número CAS |

1095077-98-7 |

|---|---|

Fórmula molecular |

C25H29N5O2S |

Peso molecular |

463.6 |

Nombre IUPAC |

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol |

InChI |

InChI=1S/C25H29N5O2S/c1-4-16-13-17(24(32)18(23(16)31)14-30-11-9-29(3)10-12-30)22-21(15(2)27-28-22)25-26-19-7-5-6-8-20(19)33-25/h5-8,13,31-32H,4,9-12,14H2,1-3H3,(H,27,28) |

Clave InChI |

QMGAOHKENZPTEM-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C(=C1O)CN2CCN(CC2)C)O)C3=NNC(=C3C4=NC5=CC=CC=C5S4)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)

![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)

![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)

![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2529273.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)

![N-[(FURAN-2-YL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE](/img/structure/B2529279.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2529280.png)

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)

![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2529288.png)